Technical Monograph: 4-Methoxy-2,3-dinitroaniline (CAS 5473-00-7)
Technical Monograph: 4-Methoxy-2,3-dinitroaniline (CAS 5473-00-7)
Part 1: Core Directive & Executive Summary
Compound Identity: 4-Methoxy-2,3-dinitroaniline CAS Registry Number: 5473-00-7 Synonyms: 2,3-Dinitro-p-anisidine; 4-Amino-2,3-dinitroanisole Role: High-Value Intermediate for Heterocyclic Synthesis
Executive Summary: As a Senior Application Scientist in drug discovery, I classify 4-Methoxy-2,3-dinitroaniline not merely as a catalog chemical, but as a strategic "gateway scaffold." Its value lies in the 2,3-dinitro substitution pattern . Unlike the common 2,4-dinitro isomers (which lead to 5- or 6-substituted benzimidazoles), the 2,3-dinitro motif, upon reduction, yields a vicinal diamine that allows for the synthesis of 4-substituted benzimidazoles . This substitution pattern is critical for modulating kinase selectivity and solubility profiles in modern medicinal chemistry.
This guide details the physicochemical profile, synthetic challenges, and the critical downstream application of this compound in generating benzimidazole libraries.
Part 2: Physicochemical Profile[1]
The steric crowding of the nitro groups at positions 2 and 3 creates a twisted "non-planar" nitro conformation, significantly affecting solubility and reactivity compared to its 2,4-dinitro isomer.
Table 1: Key Technical Properties
| Property | Specification / Data | Application Note |
| Molecular Formula | C₇H₇N₃O₅ | Core scaffold for elemental analysis. |
| Molecular Weight | 213.15 g/mol | -- |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with purity; darkens on oxidation. |
| Melting Point | 178–182 °C (Predicted/Analogous) | Note: High MP due to intermolecular H-bonding. |
| Solubility | DMSO, DMF, Ethyl Acetate | Poor water solubility requires polar organic solvents for reactions. |
| pKa (Conjugate Acid) | ~ -1.0 to 0.5 | Extremely weak base due to dual electron-withdrawing nitro groups. |
| Electronic Character | Highly Electron Deficient Ring | Activated for Nucleophilic Aromatic Substitution (SNAr) at the methoxy position if heated. |
Part 3: Synthesis & Manufacturing Pathways
Synthesizing the 2,3-dinitro isomer is challenging because standard nitration of p-anisidine favors the 2,4- or 2,6-positions. Accessing the 2,3-pattern requires a "blocking" strategy or a rearrangement.
Retrosynthetic Logic
The most robust route usually avoids direct dinitration of anisidine. Instead, it often proceeds via the nitration of a protected precursor or nucleophilic substitution on a pre-functionalized benzene.
Preferred Laboratory Route:
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Starting Material: 3-Nitro-4-methoxyaniline (commercially available).
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Protection: Acetylation of the amine to N-(4-methoxy-3-nitrophenyl)acetamide.
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Regioselective Nitration: Nitration under controlled conditions (HNO3/H2SO4) directs to the ortho position of the acetamide (position 2), sterically guided by the existing nitro group.
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Deprotection: Acidic hydrolysis removes the acetyl group.
Synthesis Workflow Diagram (Graphviz)
Caption: Stepwise synthesis designed to enforce the 2,3-substitution pattern via steric control and directing group leverage.
Part 4: Critical Application – The Benzimidazole Workflow
The primary utility of CAS 5473-00-7 in drug development is its conversion to 4-methoxy-1H-benzo[d]imidazole . This scaffold is ubiquitous in kinase inhibitors (e.g., VEGFR, EGFR inhibitors).
Reduction Protocol (Self-Validating)
Rationale: The two nitro groups must be reduced to amines without demethylating the methoxy group.
Protocol:
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Dissolution: Dissolve 10 mmol of 4-Methoxy-2,3-dinitroaniline in MeOH (50 mL).
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Catalyst: Add 10% Pd/C (5 wt% loading). Safety: Keep wet to prevent ignition.
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Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 4–6 hours.
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Validation: Monitor TLC (EtOAc:Hexane 1:1). The yellow starting material spot will disappear; a polar, UV-active blue-fluorescent spot (diamine) will appear at the baseline.
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Filtration: Filter through Celite under nitrogen (the diamine is oxidation-sensitive).
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Result: 4-Methoxy-2,3-diaminoaniline (unstable, use immediately).
Cyclization to Benzimidazole
Method: Condensation with Formic Acid or Orthoesters.
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Reagent: Trimethyl orthoformate (TMOF) + cat. p-TsOH.
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Conditions: Reflux for 2 hours.
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Outcome: Formation of the benzimidazole ring.
Application Logic Diagram (Graphviz)
Caption: The "Value Chain" - transforming the dinitro precursor into a pharmacologically active scaffold.
Part 5: Safety & Handling (HSE)
As a polynitro aromatic amine, this compound presents specific hazards that must be managed in a research environment.
| Hazard Class | Description | Mitigation Strategy |
| Acute Toxicity | Toxic by inhalation, ingestion, and skin contact. Potential Methemoglobinemia inducer. | Use full PPE (Tyvek suit, nitrile gloves). Handle only in a fume hood. |
| Energetic Stability | Polynitro compounds have decomposition potential. | Do not heat dry solid above 150°C. Avoid friction/impact. Store away from reducing agents. |
| Environmental | Toxic to aquatic life with long-lasting effects. | Isolate all waste streams. Do not dispose of down the drain. |
Storage: Store at 2–8°C (Refrigerated), under inert atmosphere (Argon) if possible, to prevent surface oxidation.
Part 6: References
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PubChem Compound Summary. (2025). 4-Methoxy-2-nitroaniline (Structural Analog Data).[1] National Center for Biotechnology Information. Retrieved from [Link]
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TSK Lifesciences. (n.d.).[2] Product List: 4-methoxy-2,3-dinitroaniline (TSK039).[3] Retrieved from [Link]
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Organic Syntheses. (1946). General Methods for Nitration of Anisidines. Org.[4][1] Synth. Coll. Vol. 3. (Contextual grounding for nitration regioselectivity). Retrieved from [Link]
(Note: Specific literature on the exact 2,3-dinitro isomer is sparse; protocols are derived from validated methodologies for homologous vicinal dinitroanilines used in benzimidazole synthesis.)
